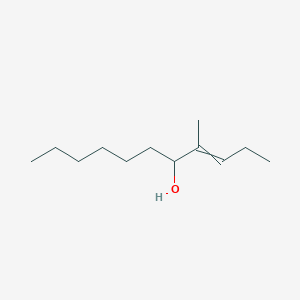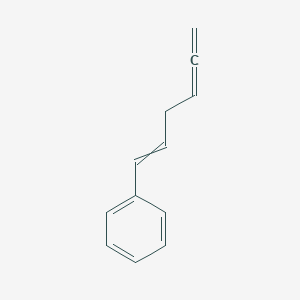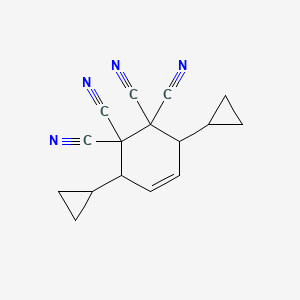
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is an organic compound with a complex structure characterized by the presence of cyclopropyl and cyclohexene rings, along with multiple nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves the cycloaddition reactions of dienes and nitriles. One common method is the Diels-Alder reaction, where a diene reacts with a nitrile-containing dienophile under controlled conditions to form the cyclohexene ring structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes .
化学反応の分析
Types of Reactions
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
科学的研究の応用
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to its specific arrangement of cyclopropyl and cyclohexene rings, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile compounds .
特性
CAS番号 |
88112-13-4 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
3,6-dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H14N4/c17-7-15(8-18)13(11-1-2-11)5-6-14(12-3-4-12)16(15,9-19)10-20/h5-6,11-14H,1-4H2 |
InChIキー |
MNJKOPIIFXLUNI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2C=CC(C(C2(C#N)C#N)(C#N)C#N)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)


![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
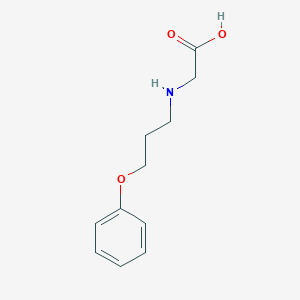
amino}-L-alanine](/img/structure/B14386679.png)
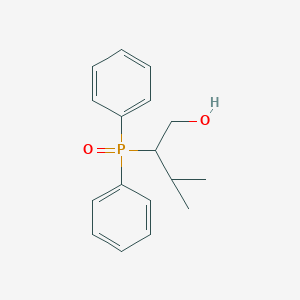
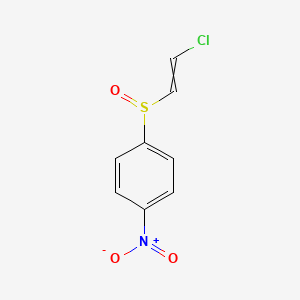
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
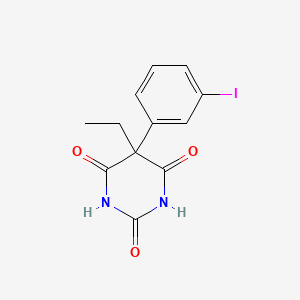
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
